![molecular formula C23H33N5O8 B1447109 tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate CAS No. 1152172-19-4](/img/structure/B1447109.png)
tert-butyl N-{9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-9H-purin-6-yl}-N-[(tert-butoxy)carbonyl]carbamate
Overview
Description
The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups . Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .
Synthesis Analysis
Tert-butyl carbamate can be synthesized through the reaction of an alcohol or carboxylic acid with isobutene in the presence of a catalyst such as sulfuric acid . The tert-butyl ester can also be obtained through the condensation of a carboxylic acid and tert-butyl alcohol .Molecular Structure Analysis
The tert-butyl group is characterized by its three methyl groups projecting into space, making functional groups at the alpha position less susceptible to attack by other reagents .Chemical Reactions Analysis
Tert-butyl groups are known for their stability. For example, silyl ethers undergo solvolysis in the presence of acid or base, but tert-butyl dimethylsilyl (TBS or TBDMS) ethers are about 20,000 times more stable than trimethylsilyl (TMS) ethers .Physical And Chemical Properties Analysis
Tert-butyl carbamate is a white to pale yellow or pale pink crystalline powder. It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
This compound is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . The tert-butyl group plays a crucial role in the protection of the amino group during the synthesis process, allowing for further reactions without affecting the amine functionality.
Synthesis of Tetrasubstituted Pyrroles
It is also used in the synthesis of tetrasubstituted pyrroles , which are functionalized with ester or ketone groups at the C-3 position . This application is significant in the field of medicinal chemistry, where pyrroles are common motifs in drug molecules.
Organic Light-Emitting Diodes (OLEDs)
In the development of OLEDs, particularly for solution-processed non-doped blue OLEDs , this compound’s derivatives have been shown to increase molecular solubility and reduce aggregation-caused self-quenching of excitons . This is crucial for achieving high photoluminescent quantum yields and efficient light emission.
Thermally Activated Delayed Fluorescence (TADF)
The tert-butyl groups in the molecule’s structure are instrumental in inhibiting intramolecular vibrational relaxation and intermolecular π–π stacking, which is beneficial for thermally activated delayed fluorescence applications . This property is leveraged to create high-efficiency TADF emitters for OLEDs.
Solubility Enhancement
The incorporation of tert-butyl groups can effectively increase the solubility of certain compounds, which is a desirable trait for various applications in chemical synthesis and pharmaceutical formulation .
Exciton Quenching Reduction
By reducing the aggregation-caused self-quenching of excitons in neat films, tert-butyl derivatives help maintain the efficiency of excitonic processes, which is essential for applications in optoelectronic devices .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O8/c1-21(2,3)35-19(30)28(20(31)36-22(4,5)6)17-13-16(24-10-25-17)27(11-26-13)18-15-14(12(9-29)32-18)33-23(7,8)34-15/h10-12,14-15,18,29H,9H2,1-8H3/t12-,14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVVIXOQRJHQMM-SCFUHWHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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